molecular formula C12H17NO2S B1424402 Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate CAS No. 1350623-54-9

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Cat. No.: B1424402
CAS No.: 1350623-54-9
M. Wt: 239.34 g/mol
InChI Key: SVUCTYASPQFMPN-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.34 g/mol. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its cyclohexyl group, which is a six-membered carbon ring. It is commonly used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxylate and cyclohexylamine.

  • Reaction Conditions: . This can be achieved through a series of steps including halogenation, nucleophilic substitution, and subsequent reactions to introduce the amino and carboxylate groups.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of thiophene chemistry and its derivatives. Biology: The compound is used in biological research to study the effects of thiophene derivatives on biological systems. It can be used to develop new drugs and therapeutic agents. Medicine: In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of new drugs. Industry: The compound is utilized in the chemical industry for the production of various chemicals and materials. It is also used in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • Methyl 2-amino-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of cyclohexyl.

  • Methyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of cyclohexyl.

Uniqueness: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to compounds with smaller or different substituents. This makes it particularly useful in specific applications where the cyclohexyl group's properties are advantageous.

Properties

IUPAC Name

methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCTYASPQFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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